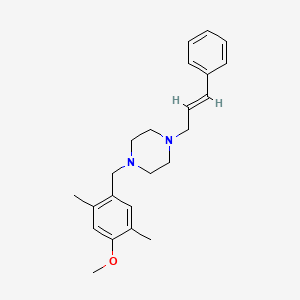![molecular formula C23H33NO4 B6085729 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one, also known as DEPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one may also have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. These effects may contribute to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is its relatively simple synthesis method, which makes it accessible for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one, including further studies on its mechanism of action, the development of more potent and selective derivatives, and the investigation of its potential therapeutic applications in various diseases. Additionally, more research is needed to determine the safety and toxicity of 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one and its derivatives.
合成法
The synthesis of 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one involves a multi-step process that starts with the reaction between 3,4-diethoxybenzaldehyde and 2-bromoethylamine hydrobromide to form 2-(3,4-diethoxyphenyl)ethylamine. This intermediate is then reacted with cyclohexanone in the presence of acetic anhydride and sodium acetate to form 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-cyclohexen-1-one. Finally, this compound is reacted with pentanoyl chloride to yield 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one.
科学的研究の応用
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one has been studied for its potential as a drug target and may be useful in the development of new drugs. In medicinal chemistry, 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypentylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-4-7-10-19(25)23-18(9-8-11-20(23)26)24-15-14-17-12-13-21(27-5-2)22(16-17)28-6-3/h12-13,16,25H,4-11,14-15H2,1-3H3/b23-19+,24-18? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOVTLNFEUVDQE-WZRVJKBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6085655.png)
![methyl [(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B6085663.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6085666.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6085668.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6085676.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B6085684.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6085715.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]tetrahydro-3-furancarboxamide trifluoroacetate](/img/structure/B6085745.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
